A1 Binding Affinity Versus a Direct Patent Analogue
In a head-to-head comparison within the same patient family, the target compound (compound 87) exhibits an A1 Ki of 5.79 nM, whereas compound 85 (a related purine with a different N6 substituent) shows a Ki of 2.63 nM [1]. The 2.2‑fold difference in Ki distinguishes the two compounds in a way that can influence functional selectivity when off‑target receptor occupancy must be minimised.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.79 nM |
| Comparator Or Baseline | Purine derivative 85 (US8609833) Ki = 2.63 nM |
| Quantified Difference | 2.2-fold lower affinity for the target compound |
| Conditions | [³H]2-chloro-N⁶-cyclopentyladenosine displacement, human A1 receptor, Inotek Pharmaceuticals assay |
Why This Matters
Programs requiring a partial A1 agonist with a more moderate binding profile may select the target compound over the tighter‑binding analogue, thereby avoiding potential desensitisation or on‑target toxicity in chronic models.
- [1] BindingDB entries BDBM108256 (Ki = 5.79 nM) and BDBM97465 (Ki = 2.63 nM); both from US8609833. View Source
